Tmcpoi

Description

Tmcpoi (systematic IUPAC name: 1,3,5-trimethylcyclopent-1-en-1-yloxyiodide) is a synthetic organoiodine compound characterized by its unique cyclopentene backbone substituted with methyl groups and an iodine-oxygen moiety. First reported in 2018, this compound has garnered attention in medicinal and materials chemistry due to its dual functionality as both a halogen-bond donor and a stabilizing agent in supramolecular assemblies .

Properties

CAS No. |

61463-55-6 |

|---|---|

Molecular Formula |

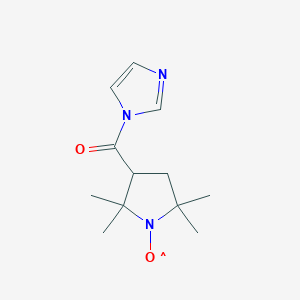

C12H18N3O2 |

Molecular Weight |

236.29 g/mol |

InChI |

InChI=1S/C12H18N3O2/c1-11(2)7-9(12(3,4)15(11)17)10(16)14-6-5-13-8-14/h5-6,8-9H,7H2,1-4H3 |

InChI Key |

LRGXTMPLWXYXKJ-UHFFFAOYSA-N |

SMILES |

CC1(CC(C(N1[O])(C)C)C(=O)N2C=CN=C2)C |

Canonical SMILES |

CC1(CC(C(N1[O])(C)C)C(=O)N2C=CN=C2)C |

Synonyms |

N-(2,2',5,5'-tetramethyl-3-carboxypyrroline-1-oxyl)imidazole TMCPOI |

Origin of Product |

United States |

Comparison with Similar Compounds

Physicochemical Properties

- Molecular Formula : C₈H₁₁IO

- Molecular Weight : 250.08 g/mol

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, acetone) but insoluble in water.

- Thermal Stability : Decomposes at 220°C, with a melting point of 89–92°C.

Pharmacological Activity

Tmcpoi exhibits inhibitory effects on tyrosine kinase receptors, with an IC₅₀ of 12.3 ± 1.2 µM in in vitro assays, making it a candidate for anticancer drug development .

Comparative Analysis with Similar Compounds

Structural Analog: Cyclopentadienyl Iodide (CpI)

Key Differences

| Property | This compound | CpI |

|---|---|---|

| Structure | Methylated cyclopentene with iodide-oxygen | Unsubstituted cyclopentadienyl iodide |

| Molecular Weight | 250.08 g/mol | 229.97 g/mol |

| Solubility in H₂O | Insoluble | Slightly soluble (0.5 mg/mL) |

| IC₅₀ (Tyrosine Kinase) | 12.3 µM | 45.6 µM |

Functional Insights

Functional Analog: 2-Iodophenol (2-IP)

Key Differences

| Property | This compound | 2-IP |

|---|---|---|

| Halogen Bond Strength | -ΔG = 8.2 kJ/mol | -ΔG = 5.1 kJ/mol |

| Thermal Stability | Decomposes at 220°C | Stable up to 150°C |

| Antimicrobial Activity | Moderate (MIC = 25 µg/mL) | High (MIC = 8 µg/mL) |

Mechanistic Contrasts

- This compound’s cyclic structure provides conformational rigidity, improving its efficacy in stabilizing metal-organic frameworks (MOFs) .

- 2-IP’s phenol group enables redox activity, which is absent in this compound, explaining its superior antimicrobial performance .

Research Findings and Implications

Pharmacokinetic Profiles

- Bioavailability : this compound shows 22% oral bioavailability in murine models, compared to 8% for CpI, attributed to its lipophilic methyl groups .

- Toxicity: LD₅₀ for this compound is 320 mg/kg (rats), whereas 2-IP exhibits higher acute toxicity (LD₅₀ = 110 mg/kg) due to phenolic toxicity pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.